3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Lipophilicity Drug Design Physicochemical Properties

Researchers pursuing triazolylpiperidine SAR often encounter regioisomeric ambiguity compromising data reproducibility. This compound (CAS 1249921-34-3) eliminates that risk with a defined 3-piperidinyl linkage and N-cyclopentyl substitution, enabling precise logP tuning (+0.9-1.5 vs. methyl analogs) and metabolic stability profiling. • Consistent 95% purity ensures reliable library synthesis. • 3-Piperidinyl amine handle for rapid amide bond formation or reductive amination. • Available for immediate dispatch to support lead optimization workflows.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 1249921-34-3
Cat. No. B1428376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
CAS1249921-34-3
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NN=C2C3CCCNC3
InChIInChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2
InChIKeyUSRVFJSJCQJTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine: Chemical Identity & Sourcing


3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3) is a heterocyclic building block comprising a piperidine ring linked at the 3-position to a 1,2,4-triazole moiety bearing an N-cyclopentyl substituent . Its molecular formula is C12H20N4 with a molecular weight of 220.31 g/mol, and it is commercially supplied at a typical purity of 95% . The compound is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of triazolylpiperidine-derived bioactive molecules and probe compounds [1].

Workflow Fit
Synthesis of triazolylpiperidine-derived bioactive molecules and probe compounds
Selection Context
N-Cyclopentyl-1,2,4-triazole-3-piperidine scaffold for fragment elaboration
Use Context
High-purity building block for medicinal chemistry SAR campaigns

3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine: Analog Substitution Issues


Direct substitution with other triazolylpiperidine building blocks—such as 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine or 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine—is not scientifically valid due to distinct substitution patterns and regiochemistry that govern molecular recognition, physicochemical properties, and synthetic utility [1]. The cyclopentyl substituent on the triazole nitrogen and the 3-piperidinyl linkage position jointly influence lipophilicity (cLogP), metabolic stability, and the compound's capacity to serve as a scaffold for further derivatization in structure-activity relationship (SAR) campaigns. The evidence below quantifies these differences and demonstrates why procurement of the exact CAS number is required for reproducible research outcomes.

Target Compound
  • 3-piperidinyl linkage
  • N-cyclopentyl substituent
Common Substitutes
  • 4-piperidinyl regioisomer (altered amine vector)
  • N-methyl analog (lower lipophilicity, different metabolic profile)

Regiochemical and N-substituent differences preclude direct substitution; exact CAS required for reproducible results.

3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine: Differentiation Evidence vs. Analogs


Cyclopentyl vs. Methyl: Lipophilicity Difference

The N-cyclopentyl substituent in 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine results in a higher calculated partition coefficient (cLogP) relative to the corresponding N-methyl analog (4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine) and the unsubstituted triazole parent [1]. This difference influences membrane permeability and metabolic stability profiles in early-stage drug discovery.

Cyclopentyl vs. Methyl Lipophilicity
Cross-study comparable
cLogP ≈ 1.8 (target) vs. cLogP ≈ 0.9 (methyl analog) and ≈ 0.3 (unsubstituted)
Supports lipophilicity-driven scaffold selection for membrane permeability optimization
In silico consensus model; experimental logP may vary
Lipophilicity Drug Design Physicochemical Properties

3-Piperidinyl Regiochemistry: Impact on Activity

The 3-piperidinyl attachment of the triazole ring in 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine distinguishes it from the more common 4-piperidinyl regioisomer (e.g., 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine) [1]. This positional isomerism alters the spatial orientation of the basic amine, which is critical for target binding and for downstream synthetic transformations such as N-alkylation or amide coupling [2].

3- vs. 4-Piperidinyl Regiochemistry
Class-level inference
3-substituted triazolylpiperidine vs. 4-substituted regioisomer
May support vector-specific amine presentation for pKa modulation and derivatization
Structural parameter; binding impact requires target-specific validation
Regiochemistry Synthetic Utility Renin Inhibition

Renin Inhibitor Pharmacophore Elaboration

Triazolylpiperidine scaffolds, specifically those with 1,2,4-triazole substitution, have been validated as core motifs for the development of renin inhibitors [1]. The 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine structure serves as a direct precursor for installing the critical triazole-piperidine unit that occupies the S1 and S3 subpockets of the renin active site, as demonstrated by molecular docking studies on related analogs [2].

Renin Pharmacophore Elaboration
Class-level inference
Triazolylpiperidine scaffold reported to occupy renin S1/S3 subpockets
Reported renin pharmacophore context may support targeted library synthesis
Based on docking of related analogs; direct renin activity not confirmed for this compound
Renin Inhibitors Hypertension Aspartic Protease

3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine: Optimal Use Cases


Fragment-Based Discovery for Renin Targets

Utilize as a core fragment for generating focused libraries targeting the renin active site. The cyclopentyl group provides a defined lipophilic contact in the S1/S3 subpockets, as inferred from docking studies of related triazolylpiperidines [1]. The 3-piperidinyl amine offers a handle for rapid analog synthesis via amide bond formation or reductive amination.

CYP3A4 Modulator Probe Synthesis

Employ as a building block in the synthesis of triazole-containing piperidine derivatives designed to inhibit cytochrome P450 3A4 (CYP3A4) for pharmacokinetic enhancement of co-administered drugs, as described in patent literature [2]. The cyclopentyl substituent may confer improved metabolic stability compared to smaller alkyl groups.

Physicochemical Optimization in Lead Series

Incorporate into lead optimization campaigns where a calculated logP increase of ~0.9-1.5 units (relative to methyl or unsubstituted triazole analogs) is desired to improve membrane permeability or target engagement in intracellular or CNS targets [3]. The compound serves as a reference standard for benchmarking lipophilic efficiency (LipE) in SAR tables.

Application
Selection Property
Validation Focus
Renin enzyme fragment-based discovery
Cyclopentyl-triazole scaffold for S1/S3 pocket exploration
Docking-based pharmacophore alignment and SAR expansion
CYP3A4 modulation probe synthesis
3-Piperidinyl linkage for amide/amine derivatization
CYP inhibition assay context and metabolic stability profiling
Lead optimization lipophilicity benchmarking
Reported cLogP ~1.8 reference point
LipE assessment and permeability-permeability correlation studies

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